molecular formula C9H9N3O2 B3011333 2-Amino-3-methylbenzimidazole-5-carboxylic acid CAS No. 1780270-04-3

2-Amino-3-methylbenzimidazole-5-carboxylic acid

Cat. No.: B3011333
CAS No.: 1780270-04-3
M. Wt: 191.19
InChI Key: VBZHWXCSPQDIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methylbenzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as scaffolds in drug design due to their ability to interact with various biological targets .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives, which include 2-Amino-3-methylbenzimidazole-5-carboxylic acid, have been found in many important synthetic drug molecules . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Benzimidazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which may suggest potential cellular effects of this compound.

Molecular Mechanism

It is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile . This could potentially provide insights into the molecular mechanism of this compound.

Metabolic Pathways

It is known that benzimidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Transport and Distribution

It is known that the Jen family homologs have the ability to transport short-chain saccharide acids , which may provide some insights into the potential transport and distribution of this compound.

Subcellular Localization

Tools like WoLF PSORT and DM3Loc can be used to predict protein subcellular localization based on amino acid sequences, which may provide some insights into the potential subcellular localization of this compound.

Preparation Methods

The synthesis of 2-Amino-3-methylbenzimidazole-5-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives under acidic conditions. . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Amino-3-methylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-3-methylbenzimidazole-5-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

2-Amino-3-methylbenzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-amino-3-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-4-5(8(13)14)2-3-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZHWXCSPQDIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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